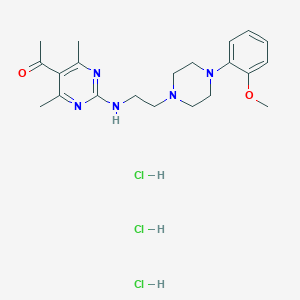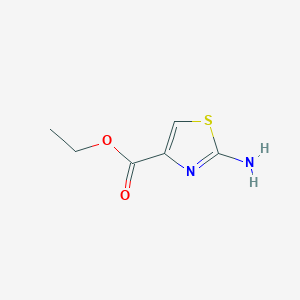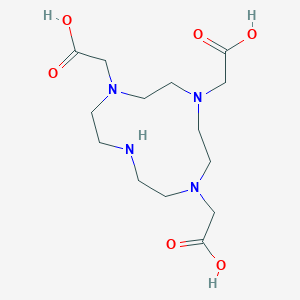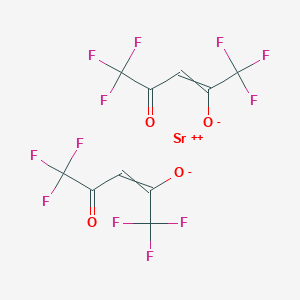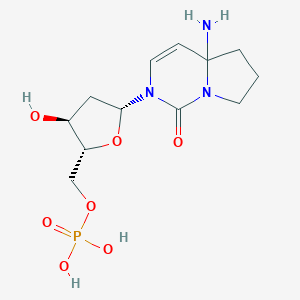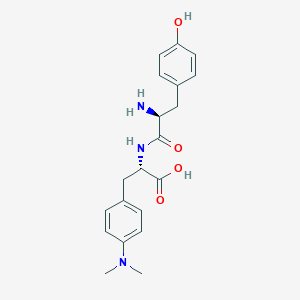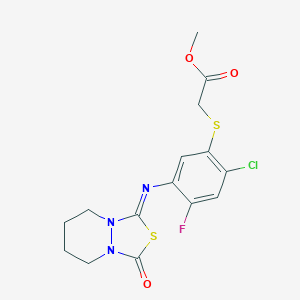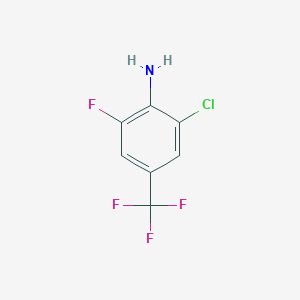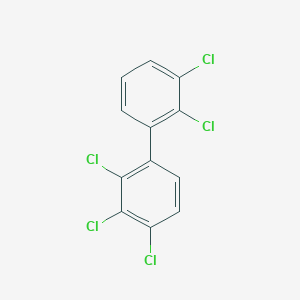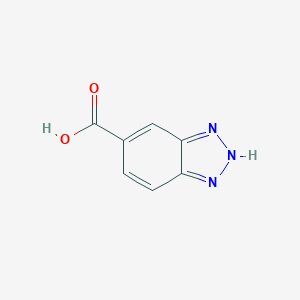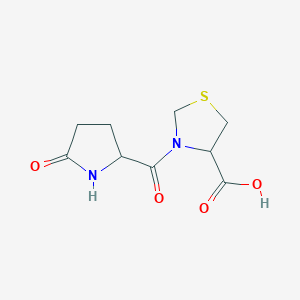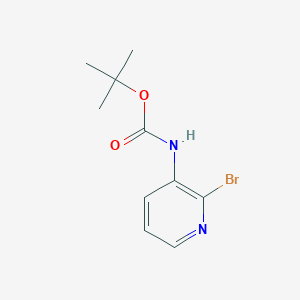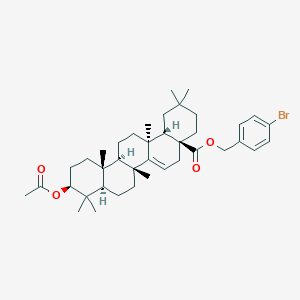
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
Übersicht
Beschreibung
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as bromomethyl dioxolane, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and commonly used in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to the presence of the bromine atom. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form functionalized compounds. Additionally, it can undergo radical reactions to form various radicals, which can further react with other molecules to form new compounds.
Biochemische Und Physiologische Effekte
Bromomethyl dioxolane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it should be handled with care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
Bromomethyl dioxolane has several advantages in the laboratory, including its high reactivity, low toxicity, and ease of handling. It can be easily synthesized in high yields using simple methods, making it a cost-effective reagent. However, its reactivity can also be a limitation, as it can react with various nucleophiles and other reactive species in the laboratory, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in scientific research. One area of interest is the synthesis of new antiviral drugs using (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane as a key intermediate. Additionally, it can be used in the synthesis of new insecticides, herbicides, and fungicides with improved efficacy and reduced toxicity. Another area of interest is the use of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in the synthesis of new polymers with improved properties, such as biodegradability and recyclability. Further research is needed to explore the full potential of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in various scientific applications.
Conclusion:
In conclusion, (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that has been extensively used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. Its high reactivity, low toxicity, and ease of handling make it a valuable reagent in the laboratory. Further research is needed to explore the full potential of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Bromomethyl dioxolane has been extensively used in scientific research, particularly in the synthesis of various chemicals such as pharmaceuticals, agrochemicals, and polymers. It is a versatile reagent that has been used in the synthesis of antiviral drugs, such as acyclovir and ganciclovir, which are used to treat herpes and cytomegalovirus infections. It has also been used in the synthesis of insecticides, herbicides, and fungicides. Additionally, (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane has been used in the synthesis of polymers, such as polyesters and polyamides, which have applications in various industries, including textiles, packaging, and coatings.
Eigenschaften
IUPAC Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

